1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde
Overview
Description
1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring substituted with a phenylethyl group and an aldehyde functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde. One common method is the reaction of o-phenylenediamine with 1-phenylethyl aldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow technology also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-(1-Phenylethyl)-1H-benzimidazole-2-carboxylic acid.
Reduction: 1-(1-Phenylethyl)-1H-benzimidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carbaldehyde: Lacks the phenylethyl group, which may affect its biological activity and chemical reactivity.
1-(1-Phenylethyl)-1H-benzimidazole: Lacks the aldehyde group, which may influence its ability to undergo certain chemical reactions.
2-Phenyl-1H-benzimidazole: Contains a phenyl group instead of a phenylethyl group, which may alter its physical and chemical properties.
The presence of both the phenylethyl group and the aldehyde functional group in this compound makes it unique and potentially more versatile in terms of its chemical reactivity and biological activity.
Biological Activity
1-(1-phenylethyl)-1H-benzimidazole-2-carbaldehyde, a derivative of the benzimidazole class, has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential in pharmaceuticals, exhibiting various pharmacological properties including anticancer, antimicrobial, and antiviral effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
This structure includes a benzimidazole core with a phenethyl group and an aldehyde functional group, which may contribute to its biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. A study highlighted that compounds similar to this compound demonstrated promising activity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 16.38 μM to 100 μM depending on the substituents on the benzimidazole ring .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MDA-MB-231 | 16.38 - 100 |
N-alkylated derivatives | Various | 21.93 - 62.30 |
Unsubstituted benzimidazoles | MDA-MB-231 | >100 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses significant inhibitory effects against both gram-positive and gram-negative bacteria. For instance, minimal inhibitory concentration (MIC) values were reported as low as 4 μg/mL against Staphylococcus aureus and Streptococcus faecalis .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
Compound | Bacteria | MIC (μg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 4 |
Streptococcus faecalis | 8 | |
N-alkylated derivatives | Methicillin-resistant S. aureus | 4 |
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity, showing moderate effects against common fungal strains such as Candida albicans. The observed MIC values ranged around 64 μg/mL for these strains .
The mechanisms through which benzimidazole derivatives exert their biological effects include:
- Inhibition of Enzymes : These compounds often act as inhibitors of key enzymes involved in cell proliferation and metabolism.
- Interaction with DNA : Benzimidazoles can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : They may influence various signaling pathways relevant in cancer progression and microbial resistance.
Case Studies
Several studies have focused on the synthesis and evaluation of new benzimidazole derivatives:
- Antiproliferative Studies : A series of N-alkylated benzimidazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines, demonstrating a structure-activity relationship where increased alkyl chain length correlated with enhanced activity .
- Antimicrobial Efficacy : Research demonstrated that modifications to the benzimidazole structure could significantly enhance its antimicrobial efficacy, providing insights into the design of new therapeutic agents .
Properties
IUPAC Name |
1-(1-phenylethyl)benzimidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-12(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-16(18)11-19/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVGAVYKVRKLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389932 | |
Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612046-98-7 | |
Record name | 1-(1-Phenylethyl)-1H-benzimidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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